molecular formula C10H8Cl4 B13749461 Tetrachloro tetrahydro naphthalene

Tetrachloro tetrahydro naphthalene

Cat. No.: B13749461
M. Wt: 270.0 g/mol
InChI Key: WHHKXBGHEPIYII-UHFFFAOYSA-N
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Description

Tetrachloro tetrahydro naphthalene is an organic compound with the molecular formula C₁₀H₈Cl₄ It is a chlorinated derivative of tetrahydronaphthalene, characterized by the presence of four chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloro tetrahydro naphthalene can be synthesized through the chlorination of tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the tetrahydronaphthalene molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Tetrachloro tetrahydro naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include various chlorinated derivatives and functionalized naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrachloro tetrahydro naphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tetrachloro tetrahydro naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress and disruption of cellular signaling processes.

Comparison with Similar Compounds

Tetrachloro tetrahydro naphthalene can be compared with other chlorinated naphthalenes, such as:

    Hexachloronaphthalene: Known for its higher degree of chlorination and different chemical properties.

    Tetrachloronaphthalene: Similar in structure but lacks the tetrahydro component, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific chlorination pattern and the presence of the tetrahydro moiety, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes.

Properties

Molecular Formula

C10H8Cl4

Molecular Weight

270.0 g/mol

IUPAC Name

5,6,7,8-tetrachloro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H8Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H2

InChI Key

WHHKXBGHEPIYII-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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